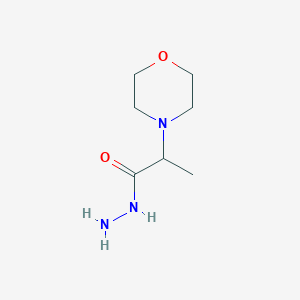

2-Morpholin-4-ylpropanohydrazide

Description

General Context of Hydrazide and Morpholine-Containing Compounds in Medicinal Chemistry Research

The hydrazide functional group (-CONHNH₂) is a cornerstone in medicinal chemistry, recognized for its utility in synthesizing a wide array of biologically active molecules. nih.govsigmaaldrich.com Hydrazides are organic derivatives of hydrazine (B178648) and are characterized by an acyl group attached to a nitrogen atom. nih.gov They serve as crucial intermediates in the synthesis of various heterocyclic compounds and can participate in keto-enol tautomerism, which can be significant for biological interactions. The scientific community has leveraged the reactivity of the hydrazide moiety to develop compounds with a broad spectrum of pharmacological activities. nih.govsigmaaldrich.com

Similarly, the morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in drug design. Its inclusion in a molecule can confer advantageous physicochemical and metabolic properties. The presence of the morpholine moiety can enhance a compound's solubility, which is a critical factor for drug absorption, and can improve its pharmacokinetic profile. The nitrogen atom in the morpholine ring is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, allowing for favorable interactions with biological targets like enzymes and receptors. Consequently, numerous approved drugs and experimental therapeutics across various disease areas, including cancer and central nervous system disorders, feature a morpholine scaffold.

The combination of these two moieties in a single, relatively simple structure points toward a molecule with inherent potential for further chemical exploration and development.

| Feature | Hydrazide Derivatives | Morpholine-Containing Compounds |

| Core Structure | R-CONHNH₂ | Tetrahydro-1,4-oxazine ring |

| Key Chemical Property | Reactive functional group, serves as a synthetic intermediate. nih.gov | Can improve solubility and pharmacokinetic properties. |

| Common Biological Activities | Antimicrobial, Antitumor, Anti-inflammatory, Anticonvulsant. nih.gov | Anticancer, Anti-inflammatory, CNS activity. |

| Role in Drug Design | Versatile scaffold for creating diverse derivatives. sigmaaldrich.com | Considered a "privileged structure" for enhancing drug-like properties. |

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-6(7(11)9-8)10-2-4-12-5-3-10/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGROZZUNALCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589838 | |

| Record name | 2-(Morpholin-4-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32418-66-9 | |

| Record name | 2-(Morpholin-4-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 Morpholin 4 Ylpropanohydrazide

Historical and Contemporary Approaches to Hydrazide Synthesis

The synthesis of hydrazides, a key functional group in 2-morpholin-4-ylpropanohydrazide, has a rich history with methods evolving from classical condensation reactions to modern catalytic approaches. Traditionally, hydrazides are prepared through the reaction of a carboxylic acid derivative, such as an ester or acyl chloride, with hydrazine (B178648) or a substituted hydrazine. hygeiajournal.com This straightforward approach remains widely used due to its simplicity and the ready availability of starting materials.

More contemporary methods have focused on improving efficiency, selectivity, and functional group tolerance. These include:

Catalytic Methods: Transition metal catalysts, including those based on iridium, iron, and copper, have been developed for the formation of the N-N bond in hydrazides. researchgate.net For instance, nickel(II)-bipyridine complexes can catalyze the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides. organic-chemistry.org

Reductive Alkylation: Direct reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane offers a one-pot synthesis of N-alkylhydrazine derivatives. organic-chemistry.org

Green Chemistry Approaches: To address environmental concerns, greener synthetic routes are being explored. These include mechanochemical synthesis, solid-state melt reactions, and vapor-mediated reactions, which can reduce solvent usage and reaction times. nih.gov For example, activated amides can react with hydrazine in an aqueous environment at room temperature to produce acyl hydrazides. organic-chemistry.org

Flow Chemistry: Continuous flow conditions are being utilized for the photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes to produce substituted morpholines and related heterocycles. organic-chemistry.org

These modern techniques offer significant advantages over classical methods, providing access to a broader range of hydrazide derivatives with greater control over the reaction conditions.

Synthetic Pathways for this compound and Analogous Morpholine (B109124) Derivatives

The synthesis of this compound itself is not extensively detailed in the public domain. However, its structure suggests a convergent synthesis where the morpholine and propanohydrazide moieties are constructed and then coupled.

General synthetic strategies for analogous substituted morpholine derivatives often involve the following key steps:

Formation of the Morpholine Ring: A common and conceptually simple approach is the annulation of 1,2-amino alcohols. chemrxiv.org This can be achieved through reaction with reagents like chloroacetyl chloride, followed by cyclization and reduction. chemrxiv.org More recent methods utilize ethylene (B1197577) sulfate (B86663) and a base for a high-yielding, one or two-step conversion of 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.org Industrially, morpholine is often produced by the dehydration of diethanolamine (B148213) with sulfuric acid or from diethylene glycol and ammonia (B1221849) under high temperature and pressure. wikipedia.org

Introduction of the Propanohydrazide Side Chain: This can be achieved by N-alkylation of the morpholine nitrogen with a suitable three-carbon synthon containing a precursor to the hydrazide group. For example, morpholine can be reacted with an α,β-unsaturated ester like methyl acrylate (B77674), followed by reaction with hydrazine to form the desired hydrazide.

Several innovative methods for synthesizing substituted morpholines have been reported. For instance, a palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide provides a route to cis-3,5-disubstituted morpholines. nih.gov Another approach involves the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt to yield stereodefined C-substituted morpholines. organic-chemistry.org

A plausible synthetic route to this compound is outlined below:

Scheme 1: Plausible Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Morpholine, Methyl acrylate | Michael addition | Methyl 3-morpholinopropanoate |

| 2 | Methyl 3-morpholinopropanoate, Hydrazine hydrate (B1144303) | Reflux | This compound |

This two-step process involves the initial Michael addition of morpholine to methyl acrylate to form the corresponding propanoate ester. Subsequent treatment of the ester with hydrazine hydrate would yield the final product, this compound.

Strategies for Structural Modification and Analog Design

The design and synthesis of analogs of this compound are crucial for exploring structure-activity relationships (SAR) and optimizing biological activity. e3s-conferences.org This involves systematic structural modifications to the morpholine scaffold and the propanohydrazide side chain.

Introduction of Varied Substituents for Scaffold Diversification

Scaffold diversification is a key strategy in medicinal chemistry to explore a wider chemical space and identify compounds with improved properties. acs.orgnih.gov For morpholine derivatives, this can be achieved by introducing substituents at various positions of the morpholine ring and the side chain.

Substitution on the Morpholine Ring: The synthesis of substituted morpholines can be achieved using substituted 1,2-amino alcohols as starting materials. chemrxiv.org For example, using substituted α-formyl carboxylates in reaction with tosyl-oxazetidine allows for the synthesis of 2- and 3-substituted morpholine congeners. acs.org Palladium-catalyzed reactions of vinyloxiranes with amino-alcohols can lead to 2,3-, 2,5-, and 2,6-disubstituted morpholines. researchgate.netorganic-chemistry.org

Modification of the Linker and Hydrazide Moiety: The propanohydrazide linker can be varied in length and composition. The hydrazide itself can be further derivatized, for example, by reaction with aldehydes or ketones to form hydrazones, which often exhibit a range of biological activities. hygeiajournal.comnih.gov The use of 2-hydrazinoquinoline (B107646) as a derivatizing agent for carboxylic acids, aldehydes, and ketones highlights the potential for creating diverse analogs. nih.gov

The following table summarizes some strategies for introducing diversity:

Table 1: Strategies for Scaffold Diversification

| Modification Site | Strategy | Example Reagents/Reactions | Resulting Diversity |

| Morpholine Ring (C2, C3, C5, C6) | Use of substituted starting materials | Substituted 1,2-amino alcohols, vinyloxiranes | Alkyl, aryl, or functional group substitution on the ring |

| Morpholine Ring (Nitrogen) | Not applicable for the core scaffold | - | - |

| Propano Linker | Varying the linker length | Acrylates with different chain lengths | Homologated or shortened side chains |

| Hydrazide Moiety | Derivatization | Aldehydes, ketones, acyl chlorides | Hydrazones, diacylhydrazines, etc. |

Stereochemical Considerations in the Synthesis of Related Morpholine Compounds

Stereochemistry plays a critical role in the biological activity of many molecules. nih.gov The synthesis of stereochemically pure morpholine derivatives is therefore of significant interest.

Several stereoselective methods for morpholine synthesis have been developed:

Copper-Promoted Oxyamination: A copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes can produce 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov X-ray crystallography has been used to confirm the relative stereochemistry of the products, such as the 2,5-cis configuration. nih.gov

Asymmetric Synthesis from Amino Alcohols: Enantiomerically pure amino alcohols can be used as starting materials for the asymmetric synthesis of cis-3,5-disubstituted morpholines via a palladium-catalyzed carboamination reaction. nih.gov

Enzyme-Catalyzed Resolution: Enzymatic resolution of racemic intermediates, such as n-butyl 4-benzylmorpholine-2-carboxylate, has been employed in the enantioselective synthesis of morpholine derivatives. nih.gov

Tandem Reactions: A one-pot tandem reaction involving hydroamination and asymmetric transfer hydrogenation can provide an efficient route to enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

These methods allow for the controlled synthesis of specific stereoisomers, which is essential for detailed SAR studies.

Optimization of Synthetic Procedures for Research Applications

For research applications, synthetic procedures need to be efficient, scalable, and provide pure products in good yields. Optimization of reaction conditions is therefore a crucial aspect of synthetic chemistry. nih.gov

Key parameters that are often optimized include:

Solvent and Base: The choice of solvent and base can significantly impact reaction yield and purity. For example, in the synthesis of morpholine-2,5-diones, various bases and solvents were screened to maximize the yield of the cyclization step. nih.govacs.org

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled. For instance, some reactions for morpholine synthesis require elevated temperatures to achieve moderate conversion. nih.gov

Catalyst Loading and Type: In catalytic reactions, the nature and amount of the catalyst are critical. For example, modifications to the catalyst structure in palladium-catalyzed carboamination can lead to different product outcomes. nih.gov

Purification Methods: Efficient purification techniques, such as recrystallization or chromatography, are essential to obtain high-purity compounds for biological testing. nih.gov

A study on the synthesis of morpholine-2,5-diones from hydrophobic amino acids provides a good example of process optimization. The researchers systematically varied the reaction conditions, including the base, solvent, temperature, and reaction time, to achieve a high-yield and simplified purification procedure. nih.govacs.org This highlights the importance of a methodical approach to optimizing synthetic protocols for research and development.

Structure Activity Relationship Sar Studies of 2 Morpholin 4 Ylpropanohydrazide and Its Analogues

Systematic Modification of the Hydrazide Moiety and its Impact on Biological Activity

The hydrazide group (-CONHNH2) is a highly reactive and versatile functional group, making it a primary target for chemical modification. It serves as a key intermediate for synthesizing a wide array of derivatives, including hydrazones, Schiff bases, and various heterocyclic compounds. researchgate.netnih.gov These modifications can dramatically alter the compound's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby influencing its biological activity.

One common strategy involves the condensation of the terminal amine of the hydrazide with various aldehydes and ketones to form hydrazone derivatives (-CONH-N=CHR). Research on related morpholino acetohydrazides has shown that these modifications can lead to compounds with significant biological activities. For instance, the reaction of 2-(morpholin-4-yl)acetohydrazide with different aromatic aldehydes produces a series of Schiff bases. researchgate.net Subsequent cyclization reactions of these intermediates can yield more complex heterocyclic systems, such as β-lactams.

Studies on hydrazones derived from N-aminomorpholine have demonstrated that the nature of the substituent on the benzaldehyde (B42025) ring directly impacts antiviral and antimicrobial efficacy. For example, 2-((morpholinoimino)methyl)benzoic acid showed pronounced viral inhibitory properties, comparable to commercial antiviral drugs. researchgate.net This highlights that the hydrazone linkage is critical for biological activity, likely through its ability to coordinate with metal ions or form key hydrogen bonds within a biological target.

Table 1: Impact of Hydrazide Moiety Modification on Biological Activity

| Starting Material | Modification | Resulting Moiety | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 2-(Morpholin-4-yl)acetohydrazide | Condensation with aromatic aldehydes | Schiff Base / Hydrazone | Precursors for antibacterial agents | researchgate.net |

| N-Aminomorpholine | Condensation with o-formyl benzoic acid | Hydrazone (2-((morpholinoimino)methyl)benzoic acid) | Potent antiviral activity | researchgate.net |

| Morpholin-N-ethyl acetohydrazide | Reaction with ammonium (B1175870) thiocyanate, then cyclization | 1,2,4-triazole-3-thiol | Intermediate for further synthesis | researchgate.net |

Exploration of Substitutions on the Morpholine (B109124) Ring and Their Pharmacological Consequences

Introducing substituents on the morpholine ring can have profound effects:

Steric Hindrance and Conformational Restriction : Adding substituents to the morpholine ring can restrict its conformation. This strategy has been successfully used to enhance selectivity for a specific biological target. For example, in pyrazolopyrimidine inhibitors, replacing an unsubstituted morpholine with a conformationally restricted bridged morpholine dramatically improved selectivity for the mTOR kinase over the closely related PI3Kα. nih.govresearcher.life

Metabolic Stability : The morpholine ring can be susceptible to oxidative metabolism, often leading to ring-opening and rapid clearance. sci-hub.se Introducing substituents, particularly electron-withdrawing groups, or replacing the morpholine with more stable bioisosteres like oxetane, can block these metabolic pathways and improve a compound's pharmacokinetic profile. sci-hub.se

Potency and Target Interaction : Substitutions can directly influence how the molecule fits into a target's binding pocket. In some kinase inhibitors, even a simple methyl group on the morpholine ring can enhance potency and selectivity. researchgate.net SAR studies on quinazoline (B50416) derivatives revealed that a morpholine ring was a key pharmacophore, and its interactions were vital for cytotoxic activity against cancer cell lines. nih.gov

These findings suggest that substitutions on the morpholine ring of 2-Morpholin-4-ylpropanohydrazide could be a powerful tool for fine-tuning its pharmacological properties.

Influence of Chiral Centers on Compound Potency and Selectivity

The structure of this compound contains a chiral center at the second carbon of the propane (B168953) chain. The presence of stereoisomerism is a critical factor in medicinal chemistry, as enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While specific data on the separated enantiomers of this compound are not widely published, research on related chiral morpholine-containing compounds has definitively shown the importance of stereochemistry. In the development of mTOR inhibitors, it was discovered that chiral morpholine derivatives yielded enantiomers with distinct potency and selectivity profiles. nih.govresearcher.life For several pairs of enantiomers, the (R)-enantiomer consistently showed higher affinity for mTOR than the (S)-configured compound. researchgate.net

This enantiomeric differentiation underscores the importance of controlling stereochemistry during drug design and development. The synthesis of enantiomerically pure compounds or the chiral separation of a racemic mixture is often necessary to isolate the more potent and less toxic enantiomer.

Table 2: Conceptual Influence of Chirality on Biological Activity

| Enantiomer | Hypothetical Interaction with Chiral Receptor | Potential Outcome | Reference Principle |

|---|---|---|---|

| (R)-enantiomer | Optimal three-point binding | High Potency / High Selectivity | researchgate.net |

| (S)-enantiomer | Sub-optimal binding due to steric clash | Low Potency / Different Activity / Inactivity | nih.govresearcher.life |

Elucidation of Essential Pharmacophore Features for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the essential pharmacophore features can be deduced from its constituent parts and the SAR of its analogs. nih.govnih.gov

The Morpholine Ring : This moiety is a cornerstone of the pharmacophore. sci-hub.se Its nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding. The entire ring serves as a moderately lipophilic, space-filling group that can fit into hydrophobic pockets of target proteins. nih.govacs.org Its inclusion often improves aqueous solubility and other pharmacokinetic properties. sci-hub.se

The Hydrazide/Hydrazone Moiety : This group is a potent hydrogen-bonding unit, containing both donors (N-H) and acceptors (C=O). nih.gov In its hydrazone form (-C=N-NH-), it introduces a planar, rigid element that can position other functional groups precisely. This moiety is also a known metal chelator, which can be a mechanism of action for some enzyme inhibitors.

The Propyl Linker : The three-carbon chain provides specific spacing and conformational flexibility between the morpholine ring and the hydrazide terminus. This linker orients the two key functional groups in a defined spatial arrangement, which is critical for proper binding to a biological target.

The combination of a bulky, solubilizing morpholine group with a potent hydrogen-bonding hydrazide function via a flexible linker creates a versatile pharmacophore capable of interacting with a wide range of biological targets, particularly kinases and other enzymes. e3s-conferences.orgresearchgate.net

Optimization Strategies for Potency and Selectivity

Optimizing a lead compound like this compound involves iterative modifications to enhance its potency against the desired target while minimizing activity against off-targets, thereby increasing selectivity.

A primary strategy involves the principles of bioisosteric replacement and conformational constraint. As demonstrated in the development of mTOR inhibitors, replacing a simple morpholine ring with a more complex, bridged morpholine derivative can dramatically boost selectivity. nih.govresearchgate.net This is because the increased steric bulk of the bridged system is accommodated by a pocket in the mTOR enzyme that is absent in the closely related PI3K enzyme, effectively preventing the inhibitor from binding to the off-target. researcher.life This approach highlights how exploiting subtle differences between target active sites can lead to highly selective drugs.

Another key optimization strategy is the use of chirality. As noted previously, synthesizing and testing individual enantiomers can identify the stereoisomer with the optimal activity and selectivity profile. nih.govresearchgate.net

Finally, structure-activity relationship studies guide the substitution pattern on any available rings. For morpholine-substituted quinazolines and tetrahydroquinolines, SAR analysis revealed that specific electron-donating or bulky substituents at particular positions on the quinazoline or an attached phenyl ring were favorable for cytotoxic activity and mTOR inhibition. nih.govmdpi.com

Table 3: Summary of Optimization Strategies for Morpholine-Containing Compounds

| Strategy | Example Modification | Observed Outcome | Reference |

|---|---|---|---|

| Conformational Constraint | Replacing morpholine with a bridged morpholine | >1000-fold increase in selectivity (mTOR vs. PI3Kα) | nih.govresearchgate.net |

| Stereochemical Control | Separation of (R) and (S) enantiomers of a chiral morpholine derivative | Enantiomers display different potency and selectivity profiles | researcher.liferesearchgate.net |

| Substituent Modification | Adding bulky groups to an attached phenyl ring | Increased cytotoxic activity | nih.gov |

| Scaffold Modification | Incorporating trifluoromethyl groups into a tetrahydroquinoline core | Enhanced selectivity and potency for mTOR | mdpi.com |

Computational Chemistry and in Silico Modeling for 2 Morpholin 4 Ylpropanohydrazide Research

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target to develop a predictive model, even when the 3D structure of the target is unknown. This approach is particularly useful for identifying novel active compounds from large chemical libraries.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating structural or physicochemical properties with activity, QSAR models can predict the efficacy of new, untested compounds.

In a study on a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which contain the core morpholine (B109124) and hydrazide features, 3D-QSAR models were developed to investigate their antitumor activities. nih.gov The researchers used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models for the H460 cancer cell line. These models provided insights into how different structural modifications affect the cytotoxic activity of the compounds. The statistical quality of the generated models was found to be robust, indicating good predictive power. nih.gov The CoMSIA model, in particular, showed strong predictive capability with a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²). nih.gov Such models are crucial for the rational design of more potent thienopyrimidine derivatives as cytotoxic agents. nih.gov

Table 1: 3D-QSAR Model Validation for 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine Derivatives against H460 Cell Line

| Model | Cross-validated Correlation Coefficient (q²) | Non-cross-validated Correlation Coefficient (r²) |

|---|---|---|

| CoMFA | 0.436 | 0.937 |

| CoMSIA | 0.706 | 0.947 |

Data sourced from a study on thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.gov

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful LBDD technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.govmdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening, efficiently identifying potential "hits" for further investigation. nih.govnih.gov

This multi-step process typically involves:

Model Generation: Creating a pharmacophore model based on a set of known active ligands or the ligand-binding site of a target protein. researchgate.net

Virtual Screening: Using the model to filter large chemical libraries, such as the ZINC database, to find molecules that match the pharmacophoric features. mdpi.com

Hit Refinement: Further analyzing the identified hits using methods like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to select the most promising candidates for experimental testing. nih.govmdpi.com

For instance, a pharmacophore model derived from the experimental structure of the AKT1 protein complexed with an inhibitor was successfully used to screen a database of natural compounds, leading to the identification of potential inhibitors. nih.gov This highlights the utility of pharmacophore-based virtual screening in discovering novel scaffolds for therapeutic targets. nih.govmdpi.com

Structure-Based Drug Design (SBDD) Approaches

When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) methods can be employed. These techniques use the target's structural information to design or identify ligands with high binding affinity and selectivity.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com It is widely used to understand ligand-receptor interactions at a molecular level and to estimate the binding affinity of a compound.

In research involving related hydrazide-hydrazone derivatives, molecular docking simulations were employed to explore their binding interactions with well-known anticancer targets. For example, a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered with hydrazide-hydrazones were docked into the epidermal growth factor receptor (EGFR) and G-quadruplex DNA structures. nih.gov The simulations revealed high binding affinities for several compounds towards EGFR, suggesting a potential mechanism for their observed antiproliferative effects. nih.gov Similarly, docking studies have been used to evaluate the binding of various compounds to targets like the BCL-2 protein and TNFα, providing insights into their potential as therapeutic agents. researchgate.net

Table 2: Application of Molecular Docking for Hydrazide-Related Compounds

| Compound Series | Target Protein(s) | Key Finding |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones with hydrazide-hydrazones | EGFR, G-quadruplex DNA | High binding affinity towards EGFR highlighted. nih.gov |

| Flavonoids | Glucose-regulated protein 78 kDa (GRP78) | Docking used to assess inhibitory effects. researchgate.net |

| Modified AP7 and AP26 | BCL-2 | Binding energies were determined to evaluate inhibition. researchgate.net |

This table summarizes findings from studies on compounds structurally related to the morpholine-hydrazide scaffold.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecular systems over time. mdpi.com In drug design, MD simulations are used to analyze the conformational changes in a protein upon ligand binding and to assess the stability of the resulting ligand-protein complex. mdpi.comresearchgate.net

The process involves simulating the movements of atoms in the complex under physiological conditions, allowing researchers to observe key interactions, such as hydrogen bonds and hydrophobic contacts, and how they persist over the simulation period. dovepress.comnih.gov Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand from its initial position, indicating the stability of the complex. dovepress.com

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity. plos.org

MD simulations have been used to confirm the stability of complexes, such as a TNFα inhibitor, over simulations lasting 100 nanoseconds, supporting the reliability of the docking predictions. researchgate.net These simulations are critical for understanding the dynamic nature of molecular recognition and for refining the design of potent inhibitors. mdpi.com

Homology Modeling for Uncharacterized Protein Target Structures

For many potential drug targets, an experimentally determined 3D structure (from X-ray crystallography or NMR) is not available. In such cases, homology modeling can be used to construct a reliable 3D model of the target protein based on its amino acid sequence and the known structure of a homologous protein (a "template"). nih.govnih.gov

The homology modeling process generally involves four main steps:

Template Identification: Searching for proteins with known structures that have a similar amino acid sequence to the target protein using tools like BLAST. nih.gov

Sequence Alignment: Aligning the target sequence with the template sequence. nih.gov

Model Building: Generating the 3D coordinates for the target protein based on the aligned template structure. bonvinlab.org

Model Validation: Assessing the quality and accuracy of the generated model using various evaluation tools. nih.gov

Homology modeling is a crucial first step in SBDD when no experimental structure exists. nih.gov For instance, a homology model of the GPR120 receptor was constructed to study the binding modes of its agonists, as no crystal structure was available. chemrxiv.org This allowed researchers to identify key amino acid residues involved in ligand binding, providing a template for the future design of new drugs targeting this receptor. chemrxiv.org This technique makes drug discovery faster and more cost-effective by enabling structure-based approaches for previously intractable targets. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO/LUMO Analysis)

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules. For a compound like 2-Morpholin-4-ylpropanohydrazide, these methods could provide deep insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations would typically be employed to optimize its three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. This optimized structure represents the most stable conformation of the molecule in the gas phase.

A key output of DFT calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding a molecule's chemical reactivity and electronic transitions.

HOMO: The highest energy orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: The lowest energy orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

For this compound, a hypothetical HOMO-LUMO analysis would generate data similar to that presented in Table 1. This data would be instrumental in predicting its behavior in chemical reactions.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Hypothetical Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital. |

Chemoinformatics and Data Mining in Compound Libraries for Analogue Prioritization

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Data mining of extensive compound libraries is a powerful strategy for identifying molecules with similar structures or properties to a query compound, a process known as analogue prioritization.

In the context of this compound, chemoinformatic approaches would be employed to search vast chemical databases (such as PubChem, ChEMBL, or ZINC) for structurally similar compounds. This process typically relies on the calculation of molecular fingerprints, which are bit strings that encode the structural features of a molecule. By comparing the fingerprint of this compound with those of millions of other compounds, it is possible to quantify their structural similarity.

The prioritized list of analogues could then be used for several purposes:

Structure-Activity Relationship (SAR) Studies: By examining the known biological activities of the identified analogues, researchers could infer potential biological targets or activities for this compound.

Lead Optimization: If this compound were a hit compound in a drug discovery screen, its analogues would provide a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic properties.

Toxicity Prediction: The known toxicological profiles of similar compounds can be used to flag potential liabilities for the query molecule.

A hypothetical data mining workflow for prioritizing analogues of this compound is outlined in Table 2. This systematic approach allows for the efficient exploration of chemical space and the generation of hypotheses for further experimental validation.

Table 2: Hypothetical Chemoinformatics Workflow for Analogue Prioritization

| Step | Description | Tools and Techniques |

|---|---|---|

| 1. Query Definition | Define the 2D structure of this compound. | Chemical drawing software (e.g., ChemDraw, MarvinSketch). |

| 2. Database Selection | Choose relevant chemical databases for screening. | PubChem, ChEMBL, ZINC, Scifinder. |

| 3. Fingerprint Calculation | Generate molecular fingerprints for the query and database compounds. | Extended-Connectivity Fingerprints (ECFP), MACCS keys. |

| 4. Similarity Searching | Compare fingerprints to identify structurally similar molecules. | Tanimoto coefficient, Dice index. |

| 5. Analogue Ranking | Rank the identified analogues based on similarity scores. | Sorting algorithms. |

While specific research on the computational analysis of this compound is not currently available, the methodologies described provide a clear roadmap for future investigations into the properties and potential of this chemical compound.

Medicinal Chemistry Implications and Research Utility of 2 Morpholin 4 Ylpropanohydrazide

Role as a Chemical Probe or Research Tool for Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The structural features of 2-morpholin-4-ylpropanohydrazide suggest its potential utility in this capacity. The morpholine (B109124) ring is a common motif in medicinal chemistry, often incorporated to improve the aqueous solubility and pharmacokinetic properties of a molecule. Its presence could facilitate the delivery of the compound in biological assays.

The hydrazide functional group is particularly valuable in the design of chemical probes. Hydrazides can act as versatile synthetic handles, allowing for the conjugation of this molecule to other chemical entities such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photoaffinity labels for target identification. Furthermore, the hydrazide moiety can react with aldehydes and ketones, including those that may be present on target proteins (e.g., post-translationally modified residues or through the introduction of an unnatural amino acid), to form stable hydrazone linkages. This reactivity could be exploited to covalently label and identify the binding partners of molecules derived from this scaffold.

The propane (B168953) linker provides a degree of conformational flexibility, which can be crucial for orienting the morpholine and hydrazide groups for optimal interaction with a biological target. The length and nature of this linker can be systematically varied in analogues to probe the topology of a binding site.

Potential as a Lead Compound in Preclinical Drug Discovery Pipelines

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. This compound possesses characteristics that make it an interesting starting point for a drug discovery program.

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. Its incorporation into a molecule can often confer favorable drug-like properties, including improved metabolic stability and reduced toxicity.

The hydrazide group, while reactive, is also a key pharmacophoric element in a number of established drugs, particularly those targeting enzymes like monoamine oxidase. Hydrazides and their derivatives, hydrazones, have been reported to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The presence of the hydrazide in this compound suggests that it could serve as a starting point for the development of inhibitors of various enzymes or receptor modulators.

Strategies for Lead Optimization in Preclinical Development Programs

Lead optimization is the process of taking a promising lead compound and modifying its chemical structure to improve its properties with the goal of identifying a preclinical drug candidate. For this compound, several rational strategies for lead optimization can be envisioned.

One key strategy would involve the derivatization of the hydrazide group to generate a library of related compounds. For example, the hydrazide could be reacted with a diverse set of aldehydes and ketones to form a variety of hydrazones. This approach would introduce a wide range of chemical functionality, allowing for a systematic exploration of the structure-activity relationship (SAR) and the identification of substituents that enhance potency and selectivity for a given biological target.

Another optimization strategy would focus on modifications of the morpholine ring. While the morpholine itself is often beneficial, its replacement with other heterocyclic systems (a practice known as bioisosteric replacement) could lead to improved properties. For instance, replacing the oxygen atom of the morpholine with a sulfur atom (to give a thiomorpholine) or a nitrogen atom (to give a piperazine) could modulate the compound's lipophilicity, basicity, and hydrogen bonding capacity, which in turn could affect its target affinity, selectivity, and pharmacokinetic profile.

Finally, the propane linker could be a target for modification. Varying the length of the alkyl chain, introducing rigidity through the incorporation of double bonds or cyclic structures, or adding substituents to the linker could all have a profound impact on the compound's biological activity by altering the spatial relationship between the morpholine and hydrazide/hydrazone moieties.

Future Research Directions and Translational Perspectives

Application of Advanced Chemical Biology Methodologies

Modern chemical biology offers a powerful toolkit to elucidate the mechanism of action of novel small molecules. For a compound with an uncharacterized biological profile like 2-Morpholin-4-ylpropanohydrazide, these methods are indispensable for identifying cellular targets and understanding its effects on biological systems.

One of the foremost strategies would be the use of chemoproteomics , a field that enables the unbiased identification of a small molecule's protein binding partners within a complex biological sample. mdpi.com Methodologies such as activity-based protein profiling (ABPP) and affinity-based target profiling could be adapted. researchgate.netnih.gov This would involve synthesizing a derivative of this compound that incorporates a reactive "warhead" or an affinity tag (like biotin), allowing it to covalently label or be used to pull down its cellular targets for identification by mass spectrometry. nih.gov Given that hydrazides can act as versatile chemical probes, this approach holds significant promise. nih.gov

Furthermore, advanced cellular imaging techniques can provide spatial and temporal information about the compound's behavior. By conjugating a fluorescent dye to this compound, its uptake, subcellular localization, and potential accumulation in specific organelles could be visualized in living cells, offering clues to its mechanism of action.

| Chemical Biology Approach | Objective | Potential Outcome |

| Chemoproteomics (e.g., ABPP) | Identify direct protein targets. | Elucidation of the mechanism of action and primary cellular pathways affected by the compound. |

| Affinity Pulldown Assays | Isolate binding partners from cell lysates. | Identification of target proteins and associated protein complexes. |

| High-Content Cellular Imaging | Determine subcellular localization and monitor phenotypic changes. | Insight into the compound's cellular trafficking and its effect on cell morphology, proliferation, or death. |

| Genetic Code Expansion | Engineer proteins to incorporate unnatural amino acids for specific labeling. | Precise mapping of the binding site on a target protein. |

Integration of Interdisciplinary Approaches in Chemical and Biological Research

The successful translation of a chemical compound from a laboratory curiosity to a therapeutic candidate requires a deeply integrated, interdisciplinary effort. nih.gov The investigation of this compound would benefit immensely from the synergy between synthetic chemistry, computational modeling, and pharmacology.

Synthetic Chemistry: Medicinal chemists can create a library of analogues based on the this compound scaffold. e3s-conferences.org Systematic modifications to the morpholine (B109124) ring, the propane (B168953) linker, and the hydrazide group will be crucial for developing a comprehensive Structure-Activity Relationship (SAR). nih.gov SAR studies are essential to optimize potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Computational Chemistry: In silico methods, such as molecular docking, can predict how the compound and its derivatives might bind to known protein targets. nih.gov Given the prevalence of the morpholine moiety in kinase inhibitors, docking studies against various kinase families could be a logical starting point. consensus.app These computational predictions can help prioritize which derivatives to synthesize and test, making the drug discovery process more efficient. nih.gov

Pharmacology and Toxicology: Once promising activities are identified, rigorous pharmacological evaluation in relevant cellular and animal models is necessary. This stage assesses the compound's efficacy and begins to build a profile of its behavior in a whole organism. Early-stage toxicology screening is also critical to identify potential liabilities that could halt later development. nih.gov

Exploration of Novel Therapeutic Avenues Based on Compound Activity

The structural components of this compound suggest several promising, albeit speculative, therapeutic avenues for exploration. The morpholine ring is a privileged structure found in drugs with a vast range of activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.gov Hydrazide-hydrazone derivatives have also demonstrated a wide array of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. tpcj.orgmdpi.com

Anticancer Potential: Many anticancer agents incorporate a morpholine ring, which can interact with the active sites of enzymes like PI3K and mTOR kinases. consensus.appresearchgate.net Screening this compound and its derivatives against a panel of cancer cell lines could reveal cytotoxic or cytostatic effects. researchgate.net Follow-up studies would then aim to identify the specific molecular target within cancer signaling pathways.

Neurodegenerative Diseases: The morpholine scaffold has been investigated for its role in modulating enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidases. nih.gov Furthermore, some hydrazone derivatives have been explored as inhibitors of prolyl oligopeptidase (POP), a target in neurodegenerative disorders. nih.gov Evaluating the compound's activity against these targets could open a path toward developing treatments for conditions like Alzheimer's or Parkinson's disease.

Infectious Diseases: The structural alerts provided by the morpholine and hydrazide groups warrant investigation into antimicrobial and antiviral activities. nih.gov For instance, certain morpholine derivatives are known to have antifungal properties, while various hydrazones have been tested against bacteria and viruses. mdpi.com

| Potential Therapeutic Area | Rationale Based on Chemical Moieties | Example Molecular Targets |

| Oncology | Morpholine is a key pharmacophore in many kinase inhibitors. | PI3K, Akt, mTOR, other kinases. consensus.appresearchgate.net |

| Neurodegeneration | Morpholine derivatives can modulate enzymes in neuronal pathways. | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), Prolyl Oligopeptidase (POP). nih.govnih.gov |

| Infectious Diseases | Both morpholine and hydrazide derivatives have shown antimicrobial activity. | Bacterial cell wall synthesis enzymes, viral proteases or polymerases. mdpi.comresearchgate.net |

| Inflammation | Hydrazide and hydrazone derivatives have demonstrated anti-inflammatory potential. | Cyclooxygenase (COX) enzymes, inflammatory signaling kinases. mdpi.com |

The path forward for this compound is one of systematic discovery. By applying these advanced and integrated research strategies, the scientific community can effectively probe its biological functions and determine if this molecule holds the potential to become a valuable lead compound in the development of future therapeutics.

Q & A

What synthetic methodologies are recommended for 2-Morpholin-4-ylpropanohydrazide, and how can reaction parameters be optimized?

The synthesis of morpholine-containing hydrazides typically involves nucleophilic substitution between morpholine and a hydrazide precursor. For analogs like 2-Morpholin-4-ylacetohydrazide, reaction conditions (e.g., solvent choice, temperature, and stoichiometry) significantly influence yield . For this compound, a similar approach using propanohydrazide instead of acetohydrazide is plausible. Industrial-scale purification techniques, such as chromatography or distillation, may enhance purity . Optimization should prioritize controlling side reactions (e.g., over-alkylation) by adjusting reaction time and reagent ratios.

Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Key techniques include:

- NMR Spectroscopy : To confirm proton environments and connectivity, particularly distinguishing morpholine ring protons (~3.5–4.0 ppm) and hydrazide NH signals .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch in hydrazide at ~1650 cm⁻¹ and N–H stretches) .

- Mass Spectrometry : For molecular ion verification and fragmentation pattern analysis .

- X-ray Crystallography : Programs like SHELXL (via SHELX suite) enable precise determination of bond lengths and angles if single crystals are obtained . Cross-validation between spectroscopic and crystallographic data resolves structural ambiguities .

How can researchers address discrepancies between experimental data and theoretical predictions for morpholine derivatives?

Discrepancies (e.g., unexpected NMR shifts or crystallographic packing) require iterative validation:

Re-examining purity : Impurities or solvates may distort data; repeat purification and analysis .

Computational modeling : Compare experimental NMR/IR with density functional theory (DFT)-predicted spectra.

Crystallographic refinement : Use SHELXL’s robust algorithms to resolve disorder or thermal motion artifacts .

Isotopic labeling : For ambiguous NH or CH₂ signals, deuterated analogs can clarify assignments .

What strategies mitigate side reactions during the synthesis of hydrazide-morpholine hybrids?

Common side reactions include:

- Hydrazide decomposition : Avoid prolonged exposure to acidic/basic conditions. Use inert atmospheres to prevent oxidation .

- Morpholine ring opening : Control temperature (<100°C) and avoid strong nucleophiles that may attack the morpholine oxygen .

- Byproduct formation : Employ real-time monitoring (e.g., TLC or HPLC) to track reaction progress and terminate before side reactions dominate .

How can this compound be functionalized for pharmacological studies?

The compound’s hydrazide and morpholine moieties allow diverse derivatization:

- Oxidation/Reduction : Convert hydrazide to azide or amine groups using KMnO₄ (oxidation) or LiAlH₄ (reduction) .

- Substitution Reactions : Electrophilic substitution on the morpholine ring (e.g., alkylation with halides) can introduce targeting groups .

- Coordination Chemistry : The hydrazide’s lone pairs enable metal chelation, useful for designing catalysts or bioactive complexes .

What experimental design principles apply to biological activity assays for this compound?

Dose-response studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify IC₅₀/EC₅₀ values.

Control groups : Include morpholine and hydrazide analogs to isolate structural contributions to activity .

Metabolic stability assays : Evaluate susceptibility to hydrolysis (e.g., in simulated gastric fluid) to guide prodrug design .

Target engagement : Use SPR or fluorescence polarization to assess binding to enzymes/receptors predicted by docking studies .

What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

- Solvent selection : Transition from dichloromethane (lab-scale) to greener solvents (e.g., ethanol) for industrial use .

- Purification bottlenecks : Replace column chromatography with continuous distillation or crystallization .

- Exothermic reactions : Use jacketed reactors with precise temperature control to prevent runaway reactions during scale-up .

How does the morpholine ring influence the compound’s physicochemical properties?

- Solubility : The morpholine oxygen enhances water solubility via hydrogen bonding, critical for bioavailability .

- Lipophilicity : The ring’s aliphatic nature increases logP compared to aromatic analogs, affecting membrane permeability .

- Conformational rigidity : The chair conformation of morpholine restricts rotational freedom, potentially improving target specificity .

What analytical workflows are recommended for stability testing under varying conditions?

Forced degradation studies : Expose the compound to heat (40–80°C), light (UV/vis), and humidity (75% RH) .

HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed hydrazide or oxidized morpholine) .

Kinetic modeling : Use Arrhenius plots to predict shelf life under standard storage conditions .

How can researchers leverage morpholine-hydrazide hybrids in multi-target drug discovery?

- Fragment-based design : Combine the hydrazide’s metal-binding capacity with morpholine’s solubility for kinase or protease inhibitors .

- Prodrug strategies : Functionalize the hydrazide as a cleavable linker for site-specific drug release .

- Synergistic combinations : Screen alongside antibiotics or antifungals to identify potentiating effects via checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.